

# Analytical HPLC Methodologies for the Separation and Characterization of L-Homohistidine

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## Compound of Interest

Compound Name: *L-Homohistidine*

CAS No.: 58501-47-6

Cat. No.: B142899

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## Introduction & Scope

**L-Homohistidine** is a chiral, non-proteinogenic  $\beta$ -amino acid homologue featuring an imidazole side chain. It is increasingly utilized in the rational design of protease-resistant peptidomimetics, advanced therapeutics, and highly stable peptide ligands[1][2]. Because of its highly polar nature and the presence of a stereocenter, comprehensive analytical profiling requires orthogonal high-performance liquid chromatography (HPLC) techniques. This application note details two validated methodologies: Reversed-Phase HPLC (RP-HPLC) for chemical impurity profiling and Chiral HPLC for the determination of enantiomeric excess (ee).

## Scientific Principles & Causality

### Reversed-Phase HPLC (Chemical Purity)

**L-Homohistidine** contains three ionizable groups: a carboxyl group (pKa  $\sim$ 2.2), an imidazole ring (pKa  $\sim$ 6.0), and an  $\alpha$ -amino group (pKa  $\sim$ 9.5)[3]. Under standard neutral aqueous

conditions, the molecule is highly hydrophilic and elutes in the void volume of a standard C18 column.

**The Causality of the Mobile Phase:** By utilizing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0), the carboxylate is protonated and neutralized, while the amine and imidazole groups become fully positively charged. TFA acts as a hydrophobic ion-pairing agent. The fluorinated tail of TFA interacts with the non-polar C18 stationary phase, while its carboxylate head forms an ion pair with the protonated **L-Homohistidine**. This mechanism significantly increases retention time and suppresses peak tailing caused by secondary interactions with residual silanols on the silica matrix[2].

## Chiral HPLC (Enantiomeric Purity)

The separation of D- and **L-Homohistidine** enantiomers is achieved using a crown ether-based chiral stationary phase, specifically the Daicel CROWNPAK® CR(+) column. This column contains an immobilized (S)-18-crown-6 ether coated on a 5 µm silica support[4].

**The Causality of Chiral Recognition:** The chiral recognition mechanism strictly depends on the formation of a host-guest inclusion complex between the crown ether cavity and the primary amine of the amino acid[5]. To enforce this interaction, the mobile phase must be highly acidic. Perchloric acid (HClO<sub>4</sub>) is the optimal modifier because it ensures complete protonation of the α -amine to -NH<sup>3+</sup> without forming competitive, bulky ion pairs that could disrupt the inclusion complex[5][6]. Due to the stereochemical configuration of the CR(+) selector, the D-enantiomer experiences less steric hindrance, forms a weaker complex, and consistently elutes before the L-enantiomer[4].

## Experimental Protocols

### Protocol A: RP-HPLC Chemical Purity Profiling

This self-validating protocol is designed to separate **L-Homohistidine** from synthesis by-products (e.g., desamino-histidine or truncated peptide fragments).

- **Sample Preparation:** Dissolve **L-Homohistidine** in 0.1% aqueous TFA to a final concentration of 1.0 mg/mL. Vortex until fully dissolved.
- **Column:** C18 Analytical Column (e.g., 150 mm × 4.6 mm, 5 µm particle size).

- Mobile Phase:
  - Solvent A: 0.1% TFA in LC-MS grade Water[1].
  - Solvent B: 0.1% TFA in LC-MS grade Acetonitrile[1].
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection: UV at 214 nm (optimal wavelength for peptide bonds and imidazole ring absorption)[1].
- Injection Volume: 10 µL.
- Gradient Execution: Follow the gradient program outlined in Table 1.

## Protocol B: Chiral HPLC Enantiomeric Separation

This protocol determines the ratio of D-Homohistidine to **L-Homohistidine** to calculate enantiomeric purity.

- Sample Preparation: Dissolve the sample directly in the mobile phase (aqueous Perchloric acid, pH 1.5) to a concentration of 0.5 mg/mL. Critical Note: Never use pure organic solvents for sample dissolution, as they will strip the crown ether coating from the stationary phase[4].
- Column: Daicel CROWNPAK® CR(+) (150 mm × 4.0 mm, 5 µm)[4].
- Mobile Phase: Aqueous Perchloric Acid (HClO<sub>4</sub>), adjusted to pH 1.5 (approx. 16.3 g of 70% HClO<sub>4</sub> diluted in 1L of water)[4][5].
- Flow Rate: 0.5 mL/min. Do not exceed 1.5 mL/min to prevent high backpressure and column bed collapse[4].
- Column Temperature: 25°C. (If baseline resolution is not achieved, lower the temperature to 10°C to strengthen the inclusion complex and increase retention)[5].
- Detection: UV at 214 nm.

- Injection Volume: 5  $\mu$ L.
- Elution: Isocratic for 30 minutes.

## Data Presentation

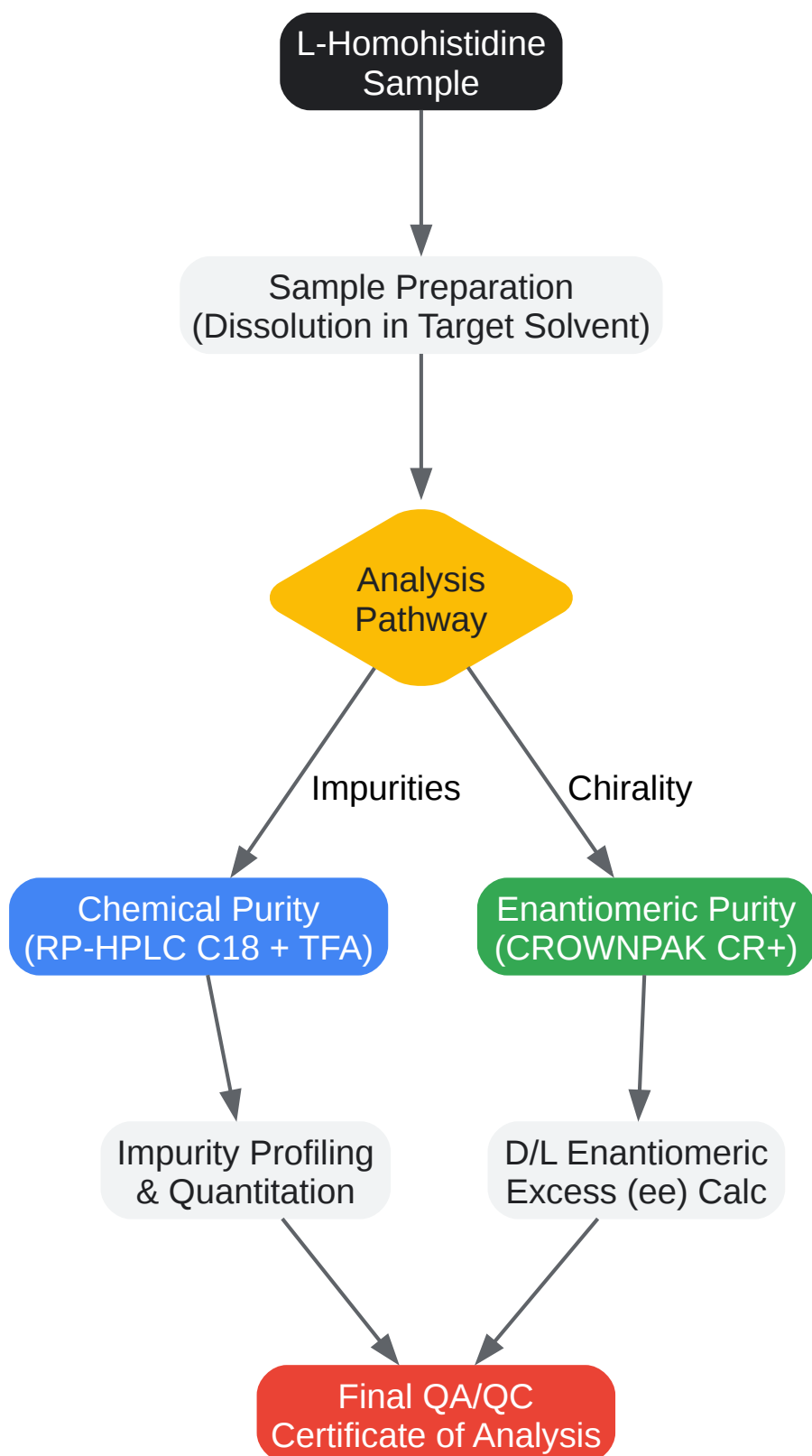
Table 1: RP-HPLC Gradient Program for Chemical Purity | Time (min) | % Solvent A (0.1% TFA in H<sub>2</sub>O) | % Solvent B (0.1% TFA in MeCN) | Curve | | :--- | :--- | :--- | :--- | | 0.0 | 95 | 5 | Initial | | 5.0 | 95 | 5 | Isocratic | | 25.0 | 40 | 60 | Linear | | 27.0 | 5 | 95 | Linear | | 30.0 | 5 | 95 | Wash | | 31.0 | 95 | 5 | Re-equilibration | | 40.0 | 95 | 5 | End |

Table 2: System Suitability and Typical Retention Parameters

Parameter	RP-HPLC (Chemical Purity)	Chiral HPLC (Enantiomeric Purity)
Target Analyte RT	~12.5 min (L-Homohistidine)	~18.2 min (L-Homohistidine)
Secondary Analyte RT	N/A	~14.5 min (D-Homohistidine)
Resolution (Rs)	> 2.0 (from nearest impurity)	> 1.5 (Baseline separation)
Tailing Factor (Tf)	< 1.5	< 1.8

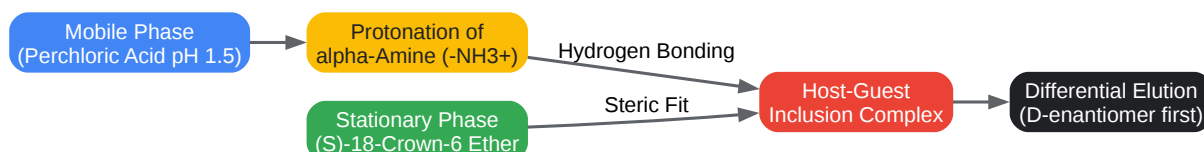
| Elution Order | Polarity dependent | D-enantiomer elutes first |

## Visualizations



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Analytical workflow for the comprehensive characterization of **L-Homohistidine**.



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Chiral recognition mechanism of **L-Homohistidine** via crown ether inclusion complexation.

## References

- Recognition of MHC-II peptide ligands that contain  $\beta$ -amino acids National Institutes of Health (NIH) / PMC[[Link](#)][1]
- Development of Potent, Protease-Resistant Agonists of the Parathyroid Hormone Receptor with Broad  $\beta$  Residue Distribution National Institutes of Health (NIH) / PMC[[Link](#)][2]
- HPLC Chiral Optimization of a Unique  $\beta$ -Amino Acid and Its Ester Journal of Liquid Chromatography / Taylor & Francis[[Link](#)][5]
- High-performance liquid chromatographic separation of the enantiomers of unusual amino acid analogues Journal of Chromatography A / ResearchGate[[Link](#)][6]
- INSTRUCTION MANUAL FOR CROWNPAK® CR(+) / CR(-) Daicel Chiral Technologies[[Link](#)][4]

- Product Class 3: Imidazoles Science of Synthesis / Thieme Connect[[Link](#)][3]

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## Sources

- 1. Recognition of MHC-II peptide ligands that contain  $\beta$ -amino acids - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
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